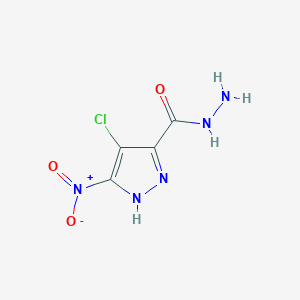

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one” is a compound that has been mentioned in the context of antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . It’s part of a series of novel compounds synthesized and characterized by IR, 1H NMR, 13C NMR, and mass spectral data .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. In one study, a series of novel compounds were synthesized, including "this compound" . The synthesis was carried out using various techniques and was characterized by IR, 1H NMR, 13C NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of “this compound” is complex, as it is a part of a series of novel compounds . The structure was characterized using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The reactions were carried out under various conditions and the products were characterized using a range of techniques .科学的研究の応用

Antiviral Activity

6-Amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one and its derivatives have been studied for their antiviral activities. In particular, 6-hydroxypyrimidines substituted at various positions showed a significant ability to inhibit the replication of herpes viruses and retroviruses, including HIV-1 and HIV-2. The antiviral activity was influenced by the oxygen and sulfur atoms in the molecule (Holý et al., 2002).

Crystal Structures and Hydrogen-Bonded Motifs

The crystal structures of pyrimethamine and 2-amino-4,6-dimethylpyrimidine derivatives reveal insights into the molecular interactions of these compounds. Notably, the presence of hydrogen-bonded bimolecular ring motifs, particularly the R22(8) motif, has been observed in these structures. These structural features are important for understanding the molecular recognition and binding properties of the compounds (Balasubramani et al., 2007).

Sulfur Substitution and Packing Arrays

The solid-state packing arrays of 4-sulfur substituted 2-aminopyrimidines have been extensively studied. These compounds exhibit characteristic R(2)2(8) hydrogen-bonded 2-aminopyrimidine dimers. The presence of N–H—S associations in these compounds highlights the role of sulfur substitution in the molecular structure and interactions (Lynch et al., 2002).

Fungicidal Activity

Research into aryl ethers of 4-[(2-hydroxyethyl)sulfanyl]pyrimidine derivatives has demonstrated their potential fungicidal properties. This area of study provides valuable insights into the development of new compounds for agricultural and pharmaceutical applications (Erkin et al., 2016).

Cytotoxic Activity

Studies on 4-thiopyrimidine derivatives have explored their cytotoxic activities, particularly against various cancer cell lines. This research is crucial for the development of new anticancer agents and for understanding the structure-activity relationships of these compounds (Stolarczyk et al., 2018).

Vibrational Spectroscopic Analysis

Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been used to analyze the structural and electronic properties of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide. This analysis is important for understanding the molecular interactions and stability of these compounds (Mary et al., 2022).

Safety and Hazards

特性

IUPAC Name |

6-amino-1-(3,4-dimethylphenyl)-2-sulfanylidenepyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-3-4-9(5-8(7)2)15-10(13)6-11(16)14-12(15)17/h3-6H,13H2,1-2H3,(H,14,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZSLCNAWSLCMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=CC(=O)NC2=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2404745.png)

![[2-(Dimethylamino)ethyl]dimethylamine; dichlorocopper](/img/structure/B2404757.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2404758.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2404761.png)

![[(2R,3S,5S,9S,10S,13S,14R,17R)-2,14-Dihydroxy-10,13-dimethyl-6-oxo-17-[(2S,3S)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2404763.png)